1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde
Description
Molecular Formula: C₁₀H₁₄N₂O
Structural Features:
- A pyrazole core substituted with a cyclopentyl group at the N1 position, a methyl group at C3, and a carbaldehyde functional group at C5.
- SMILES: CC1=NN(C(=C1)C=O)C2CCCC2
- InChIKey: RJQYBLIWLODOJM-UHFFFAOYSA-N
- Collision Cross-Section (CCS) Data: Predicted CCS values range from 140.5 Ų ([M+H]⁺) to 151.2 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
Properties
IUPAC Name |
2-cyclopentyl-5-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-6-10(7-13)12(11-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQYBLIWLODOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C=O)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223502 | |
| Record name | 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245808-39-2 | |
| Record name | 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245808-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methodsThe reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
Oxidation: 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 1-Cyclopentyl-3-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrazole ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities among pyrazole carbaldehydes:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Notable Features |
|---|---|---|---|---|
| 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde | C₁₀H₁₄N₂O | 178.24 | Cyclopentyl (N1), methyl (C3), CHO (C5) | Bulky N1 group; high lipophilicity |
| 1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde | C₁₁H₁₀ClN₂O | 224.67 | Aryl (N1), Cl (C5), CHO (C4) | Electron-withdrawing Cl; CHO at C4 |
| 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde | C₈H₁₂N₂O | 152.19 | Isopropyl (C5), methyl (N1), CHO (C3) | Branched C5; compact structure |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | C₅H₆N₂O | 110.11 | Methyl (N1), CHO (C4) | Minimal steric hindrance; low MW |
| 1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde | C₁₃H₁₃N₃O | 227.27 | Cyclopropylmethyl (N1), pyridinyl (C3), CHO (C5) | Heteroaromatic substituent; planar C3 |
Physicochemical Properties
- Lipophilicity : The cyclopentyl group in the target compound enhances hydrophobicity compared to smaller substituents (e.g., methyl or cyclopropylmethyl).
- Pyridinyl () introduces π-π stacking capability, absent in the target compound.
- Steric Effects : Cyclopentyl and isopropyl groups impose steric hindrance, affecting reactivity in further derivatization.
Predicted vs. Experimental Data
- Collision Cross-Section (CCS) : The target compound’s CCS values (140.5–151.2 Ų) suggest a moderately compact conformation . Comparable data for analogs are unavailable, but molecular weight trends (e.g., 152.19 g/mol for 5-isopropyl vs. 178.24 g/mol for the target) imply smaller CCS values for lighter analogs.
- Thermal Stability : Cyclopentyl’s rigidity may improve thermal stability compared to flexible alkyl chains (e.g., isopropyl).
Research Implications
- Drug Design : The cyclopentyl group’s hydrophobicity may enhance membrane permeability, making the target compound a candidate for central nervous system targets.
- Material Science : Pyrazole carbaldehydes with aryl or pyridinyl groups () could serve as ligands in coordination polymers due to their planar geometries.
Biological Activity
1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is . This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may alter the activity of these biological molecules, leading to varied pharmacological effects. Additionally, the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions that influence its biological properties.
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. It has been studied for its potential effectiveness against various pathogens, as well as its ability to modulate inflammatory responses in biological systems .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In a comparative study, derivatives of pyrazole were synthesized and tested against carcinoma cell lines. The results showed significant cytotoxic effects, with some derivatives exhibiting IC50 values comparable to standard chemotherapeutic agents like Cisplatin .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory effects in vitro, showing promise in reducing pro-inflammatory cytokine production .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains cyclopentyl and methyl groups | Antimicrobial, anti-inflammatory |
| 1-Methyl-1H-pyrazole-5-carboxaldehyde | Lacks cyclopentyl group | Limited biological activity |
| 3-Cyclopentyl-1H-pyrazole | Lacks aldehyde functional group | Minimal activity |
| 3-Methyl-1-phenyl-1H-pyrazole | Has a phenyl group instead of cyclopentyl | Varies based on substitution |
This table illustrates the unique structural features of this compound that contribute to its distinct biological activities compared to similar compounds.
Applications in Drug Discovery
Given its promising biological activities, this compound is being explored as a scaffold for drug design. Its ability to interact with various molecular targets makes it a potential candidate for developing new therapeutic agents aimed at treating infections and inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
